ドチヌラド

概要

説明

Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .

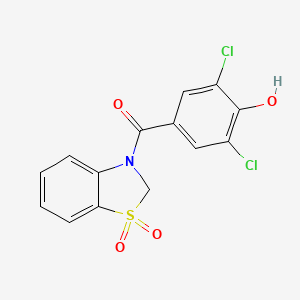

Molecular Structure Analysis

Dotinurad has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .Physical And Chemical Properties Analysis

Dotinurad has a molecular weight of 358.2 .科学的研究の応用

慢性腎臓病(CKD)と高尿酸血症(HUA)の治療

ドチヌラドは、慢性腎臓病を患う高尿酸血症患者において悪化した腎機能を回復させることが判明しています {svg_1}. ある研究では、CKDとHUAを患う35人の患者を対象に、ドチヌラドを3か月間投与しました。 その結果、推定糸球体濾過率(eGFR)が回復し、血清尿酸値(sUA)が有意に低下したことが示されました {svg_2}. これは、ドチヌラドが腎機能の回復に役立ち、HUAによる腎機能低下予防にも使用できる可能性を示唆しています {svg_3}.

代謝症候群の治療

ドチヌラドは、代謝症候群の潜在的な治療薬として提案されています {svg_4}. ドチヌラドによるURAT1の選択的阻害は、近位尿細管における尿酸の増加をもたらし、これはグルコースの再吸収を減少させるGLUT9に対する尿中グルコースと競合する可能性があります {svg_5}. これにより、代謝パラメータが改善される可能性があります {svg_6}.

心血管疾患(CVD)の治療

ドチヌラドのURAT1に対する高度に選択的な阻害は、心血管疾患にも有益である可能性があります {svg_7}. ドチヌラドによる肝臓および脂肪組織への尿酸の流入阻害は、ラットにおけるエネルギー消費量の増加と脂質合成および炎症の減少をもたらしました {svg_8}. これらの効果は、代謝パラメータを改善し、CVDに有益である可能性があります {svg_9}.

CKD患者の重度の腎機能不全の治療

重度の腎機能不全を伴うCKD患者における血清尿酸値を低下させるドチヌラドの効果は、現在研究中です {svg_10}. 目的は、推定糸球体濾過率(eGFR)が25 mL/min/1.73 m2未満のCKD患者におけるドチヌラドの腎機能への影響を評価することです {svg_11}.

作用機序

Target of Action

Dotinurad primarily targets the urate transporter 1 (URAT1) , also known as solute carrier family 22 member 12 (SLC22A12), located in the renal proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream .

Mode of Action

Dotinurad acts as a selective urate reabsorption inhibitor (SURI) . It selectively inhibits URAT1, thereby reducing the reabsorption of uric acid and increasing its excretion in the urine . This action results in a decrease in serum uric acid levels .

Biochemical Pathways

The inhibition of URAT1 by Dotinurad disrupts the uric acid reabsorption process in the renal proximal tubule . This disruption leads to an increase in the urinary excretion of uric acid and a decrease in its reabsorption back into the bloodstream . The overall effect is a reduction in serum uric acid levels .

Pharmacokinetics

The pharmacokinetics of Dotinurad have been studied in subjects with hepatic impairment and normal hepatic function . The maximum plasma concentration (Cmax) of Dotinurad was found to be lower in the moderate and severe hepatic impairment groups compared to the normal hepatic function group . No meaningful differences in other pharmacokinetic parameters were observed between the groups . These findings suggest that Dotinurad can be used without dose adjustment in patients with hepatic impairment .

Result of Action

The primary molecular effect of Dotinurad is the reduction of serum uric acid levels . At the cellular level, this can lead to beneficial effects in patients with conditions such as hyperuricemia and gout . For example, a study found that Dotinurad may be beneficial in restoring kidney function in patients with chronic kidney disease (CKD) and hyperuricemia .

Action Environment

The efficacy and safety of Dotinurad may be influenced by various environmental factors such as the patient’s health status. For instance, studies have shown that Dotinurad can be safely used in patients with hepatic impairment . Furthermore, it has been suggested that switching to Dotinurad may reduce the plasma levels of indoxyl sulfate and increase its urinary levels in patients with hyperuricemia . This suggests that Dotinurad can potently lower the serum urate level by inhibiting URAT1 without adversely affecting ATP binding cassette subfamily G member 2 (ABCG2), another urate excretion transporter .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Dotinurad plays a crucial role in biochemical reactions by selectively inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels . Dotinurad interacts specifically with URAT1, a protein encoded by the SLC22A12 gene, and does not significantly affect other urate transporters such as glucose transporter 9 (GLUT9), ATP-binding cassette transporter G2 (ABCG2), or organic anion transporter 1/3 (OAT1/3) .

Cellular Effects

Dotinurad exerts several effects on various cell types and cellular processes. In renal cells, it enhances the excretion of uric acid by inhibiting URAT1, which is responsible for uric acid reabsorption . This action reduces the intracellular concentration of uric acid, thereby preventing the formation of urate crystals that can cause cellular damage. Additionally, dotinurad has been shown to improve metabolic parameters and renal function in hyperuricemic patients, suggesting potential benefits beyond uric acid reduction . It may also influence cell signaling pathways related to oxidative stress and inflammation, contributing to its protective effects on vascular and renal cells .

Molecular Mechanism

The molecular mechanism of dotinurad involves its selective inhibition of the urate transporter 1 (URAT1). Dotinurad binds to specific sites on URAT1, preventing the transporter from reabsorbing uric acid from the renal tubular lumen into the bloodstream . This binding interaction is highly selective, with dotinurad showing minimal effects on other urate transporters. The inhibition of URAT1 by dotinurad leads to increased urinary excretion of uric acid and a decrease in serum uric acid levels . Additionally, dotinurad’s selectivity for URAT1 over other transporters minimizes potential off-target effects and enhances its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dotinurad have been observed to change over time. Studies have shown that dotinurad maintains its uric acid-lowering effects over extended periods, with significant reductions in serum uric acid levels observed after 24 weeks of treatment . The stability of dotinurad in biological systems has been confirmed, with no significant degradation observed during the treatment period . Long-term studies have also indicated that dotinurad may provide sustained benefits in terms of renal function and metabolic parameters .

Dosage Effects in Animal Models

The effects of dotinurad vary with different dosages in animal models. In studies conducted on Cebus monkeys, dotinurad demonstrated a dose-dependent decrease in plasma urate levels and an increase in the fractional excretion of urate . At higher doses, dotinurad showed greater efficacy in reducing serum uric acid levels compared to other uricosuric agents . At very high doses, potential toxic effects such as liver enzyme elevation and renal impairment were observed, indicating the importance of dose optimization .

Metabolic Pathways

Dotinurad is involved in metabolic pathways related to uric acid excretion. By inhibiting URAT1, dotinurad increases the urinary excretion of uric acid, thereby reducing its serum levels . This action is facilitated by the selective inhibition of URAT1, which prevents the reabsorption of uric acid in the renal proximal tubules . Dotinurad does not significantly interact with other urate transporters, ensuring a targeted effect on uric acid metabolism .

Transport and Distribution

Within cells and tissues, dotinurad is transported and distributed primarily through its interaction with URAT1. This selective inhibition of URAT1 in the renal proximal tubules facilitates the excretion of uric acid . Dotinurad does not significantly affect other transporters such as GLUT9, ABCG2, or OAT1/3, ensuring its targeted action on uric acid transport . The distribution of dotinurad within the body is influenced by its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic efficacy .

Subcellular Localization

Dotinurad’s subcellular localization is primarily within the renal proximal tubules, where it exerts its inhibitory effects on URAT1 . The targeting of dotinurad to this specific compartment is facilitated by its selective binding to URAT1, which is predominantly expressed in the renal proximal tubules . This localization ensures that dotinurad effectively inhibits uric acid reabsorption, leading to increased urinary excretion and reduced serum uric acid levels . The selective inhibition of URAT1 by dotinurad also minimizes potential off-target effects, enhancing its safety and efficacy .

特性

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFLAIHEELWYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1285572-51-1 | |

| Record name | Dotinurad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOTINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the primary molecular target of dotinurad?

A1: Dotinurad selectively inhibits urate transporter 1 (URAT1) [, , , , , , , , , , , ], a transporter protein primarily expressed in the kidneys.

Q2: How does dotinurad exert its uricosuric effect?

A2: By selectively inhibiting URAT1 in renal proximal tubules, dotinurad reduces uric acid reabsorption back into the bloodstream, leading to increased urinary excretion of uric acid [, , , , , , , , , ].

Q3: Does dotinurad exhibit any trans-inhibition effects on URAT1?

A3: Yes, research suggests dotinurad displays a trans-inhibition effect on URAT1 [, ]. This means intracellularly accumulated dotinurad can further inhibit URAT1 activity, contributing to its potent uricosuric effect.

Q4: How does the uricosuric effect of dotinurad compare to other uricosuric agents?

A4: Dotinurad exhibits higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone, lesinurad, and probenecid []. This selectivity translates to a greater reduction in plasma urate levels at lower doses compared to these agents [, , , , ].

Q5: Does dotinurad affect the activity of other uric acid transporters?

A5: Dotinurad demonstrates minimal to no effect on other uric acid transporters such as GLUT9, ABCG2, and OAT1/3, unlike some other uricosuric agents [, , , , , ].

Q6: Does dotinurad's inhibition of URAT1 have any impact on glucose reabsorption?

A6: Research suggests that the increased urinary uric acid caused by dotinurad's inhibition of URAT1 might compete with glucose for transport via GLUT9, potentially reducing glucose reabsorption [].

Q7: What is the role of Histidine 142 (H142) and Arginine 487 (R487) in dotinurad's interaction with URAT1?

A7: Studies indicate that H142 and R487 are crucial residues in URAT1 that contribute to dotinurad's selectivity []. Mutations in these residues significantly reduce dotinurad's binding affinity for URAT1.

Q8: How does dotinurad interact with H142 in URAT1?

A8: It is suggested that the phenyl-hydroxyl group of dotinurad forms a hydrogen bond with H142, contributing significantly to its binding affinity []. This interaction is crucial for dotinurad's inhibitory activity.

Q9: What is the molecular formula of dotinurad?

A9: The molecular formula of dotinurad is C14H7Cl2NO4S [].

Q10: What is the molecular weight of dotinurad?

A10: The molecular weight of dotinurad is 356.18 g/mol [].

Q11: How is dotinurad metabolized in humans?

A11: Orally administered dotinurad is primarily metabolized into glucuronide and sulfate conjugates in the liver [].

Q12: Which enzymes are primarily involved in dotinurad metabolism?

A12: Dotinurad glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].

Q13: How is dotinurad primarily excreted?

A13: Dotinurad is mainly excreted in urine as glucuronide and sulfate conjugates [].

Q14: How is dotinurad absorbed after oral administration?

A14: Dotinurad exhibits rapid absorption following oral administration [].

Q15: Is dotinurad's exposure dose-proportional?

A15: Yes, within the tested dose ranges (0.5–20 mg), dotinurad demonstrates dose-proportional exposure after a single dose [].

Q16: How does dotinurad's effect on serum uric acid and renal urate excretion correlate with dose escalation?

A16: Both serum uric acid reduction and renal urate excretion increase with dotinurad dose escalation, but this effect appears to reach saturation at doses above 5 mg [].

Q17: What cell-based models have been used to investigate dotinurad's mechanism of action?

A17: Researchers have utilized URAT1-expressing Madin-Darby Canine Kidney (MDCK) cells and Xenopus oocytes to study dotinurad's inhibitory effects on URAT1 [].

Q18: Which animal models have been used to evaluate dotinurad's efficacy?

A18: Studies in Cebus monkeys demonstrated that dotinurad effectively decreased plasma urate levels in a dose-dependent manner [, ]. Additionally, studies in rats have been conducted to evaluate dotinurad's effect on renal uric acid handling and potential drug-drug interactions [, ].

Q19: What are the key findings from clinical trials evaluating dotinurad's efficacy and safety?

A19: Clinical trials have demonstrated dotinurad's efficacy in reducing serum uric acid levels in hyperuricemic patients with or without gout [, , , , , , , , , , , , , , , , , , , ]. Studies also suggest its potential in improving renal function in specific patient populations [, , , , , ]. Additionally, dotinurad has shown a favorable safety profile, with no significant liver injury risk observed in clinical trials [, , , ].

Q20: What is the safety profile of dotinurad based on preclinical and clinical data?

A20: Preclinical studies indicated a lower risk of mitochondrial toxicity and drug-induced liver injury compared to benzbromarone []. Clinical trials have consistently shown a favorable safety profile for dotinurad, with no increased risk of liver injury observed [, , , ].

Q21: Does dotinurad pose a significant drug-drug interaction risk?

A21: Dotinurad exhibits weak inhibition of cytochrome P450 (CYP) enzymes and is considered to have a low risk of clinically significant drug-drug interactions at therapeutic doses [, ]. Studies also suggest a minimal risk of interactions mediated by OAT1 and MRP2 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。